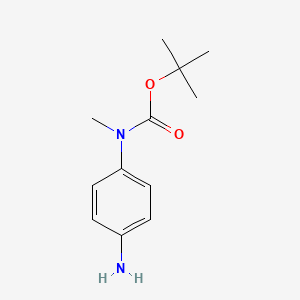

(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(4-aminophenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTVSMDBNANEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092522-02-5 | |

| Record name | tert-butyl N-(4-aminophenyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood methodology for the preparation of this compound.

Introduction

This compound, also known as tert-butyl (4-aminophenyl)(methyl)carbamate, is a bifunctional organic molecule that serves as a versatile building block in the synthesis of more complex chemical entities.[1] The presence of a Boc-protected secondary amine and a free primary aromatic amine allows for selective functionalization at two different points in a molecule, making it a valuable intermediate in the development of novel therapeutics and functional materials. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[2]

This guide will detail a reliable protocol for the selective N-Boc protection of N-methyl-p-phenylenediamine, discuss the underlying chemical principles, and provide the necessary information for its successful implementation in a laboratory setting.

Chemical Properties and Structure

-

Molecular Formula: C₁₂H₁₈N₂O₂[1]

-

Molecular Weight: 222.28 g/mol [3]

-

CAS Number: 1092522-02-5[1]

-

Appearance: Expected to be a solid at room temperature.[1]

Synthesis Protocol: Selective Mono-Boc Protection of N-methyl-p-phenylenediamine

The synthesis of this compound is achieved through the selective Boc protection of the secondary amine of N-methyl-p-phenylenediamine. The key to this synthesis is achieving high selectivity for the secondary amine over the primary amine. While primary amines are generally more nucleophilic than secondary amines due to less steric hindrance, the nucleophilicity of aromatic amines is significantly influenced by the electronic effects of the aromatic ring. In the case of N-methyl-p-phenylenediamine, the methyl group on the secondary amine is an electron-donating group, which can increase its nucleophilicity. However, secondary aromatic amines have been observed to react slower with di-tert-butyl dicarbonate compared to primary aromatic amines.[4] Therefore, to achieve selective protection of the secondary amine, the reaction conditions must be carefully controlled. The use of a suitable solvent and a slight excess of the Boc-protecting agent are crucial.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

N-methyl-p-phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexane (for chromatography)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-p-phenylenediamine (1.0 eq) in anhydrous THF or DCM (approximately 10 mL per gram of starting material).

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise at room temperature over a period of 30 minutes. The slow addition helps to control the reaction and improve selectivity.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the pure this compound.

Data Summary

| Parameter | Value |

| Starting Material | N-methyl-p-phenylenediamine |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Stoichiometry | 1.05 eq of Boc₂O per 1.0 eq of starting material |

| Solvent | Anhydrous THF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours (monitor by TLC) |

| Work-up | Aqueous NaHCO₃ quench, extraction with Ethyl Acetate |

| Purification | Silica gel column chromatography (Ethyl Acetate/Hexane) |

| Expected Yield | 60-80% |

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-aminophenyl)(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl (4-aminophenyl)(methyl)carbamate, a key intermediate in modern organic synthesis and drug discovery. This document moves beyond a simple data sheet to offer insights into the practical application of this compound, grounded in established scientific principles.

Introduction: Strategic Importance in Synthesis

tert-Butyl (4-aminophenyl)(methyl)carbamate, with the CAS Number 1092522-02-5, is a bifunctional molecule of significant interest. The presence of a Boc-protected secondary amine and a primary aromatic amine on the same phenyl ring makes it a versatile building block. The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This differential reactivity is crucial in multi-step syntheses, allowing for selective functionalization of the primary amine. Its structural analogue, tert-butyl (4-aminophenyl)carbamate, is also widely used, and a comparative understanding of their properties is essential for rational synthetic design.[1]

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and spectroscopic data.

Figure 1: 2D structure of tert-Butyl (4-aminophenyl)(methyl)carbamate.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | tert-butyl N-(4-aminophenyl)-N-methylcarbamate |

| CAS Number | 1092522-02-5[2] |

| Molecular Formula | C₁₂H₁₈N₂O₂[2] |

| Molecular Weight | 222.28 g/mol [2] |

| Canonical SMILES | CN(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C |

| InChI Key | Not readily available |

Physicochemical Properties: A Comparative Analysis

While experimental data for tert-Butyl (4-aminophenyl)(methyl)carbamate is not extensively published, we can infer and predict its properties based on available data and comparison with its unmethylated counterpart.

Table 2: Key Physicochemical Properties

| Property | tert-Butyl (4-aminophenyl)(methyl)carbamate (Predicted/Inferred) | tert-Butyl (4-aminophenyl)carbamate (Experimental) |

| Appearance | Light yellow to yellow solid | White solid[3] |

| Melting Point | Not available | 110-113 °C[3] |

| Boiling Point | 346.5 ± 25.0 °C (Predicted) | Not available |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | Not available |

| pKa | 5.31 ± 0.10 (Predicted, for the anilino proton) | Not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in methanol. |

Expert Insights: The introduction of a methyl group on the carbamate nitrogen is expected to slightly increase the lipophilicity and boiling point compared to the unmethylated analogue. The melting point may be lower due to a potential disruption in crystal packing. The predicted pKa of the primary amine is in the expected range for an aniline derivative.

Synthesis and Purification: A Validated Protocol

The synthesis of tert-Butyl (4-aminophenyl)(methyl)carbamate is typically achieved through the reduction of the corresponding nitro compound, tert-butyl methyl(4-nitrophenyl)carbamate.

Experimental Protocol: Synthesis via Nitro Reduction

-

Reaction Setup: To a solution of tert-butyl methyl(4-nitrophenyl)carbamate (1 equivalent) in a mixture of THF, methanol, and water, add iron powder (excess) and ammonium chloride (excess).

-

Reaction Execution: Heat the mixture to 50°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Confirmation of Synthesis: The successful synthesis can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), which should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 223.

Figure 2: General workflow for the synthesis of tert-Butyl (4-aminophenyl)(methyl)carbamate.

Spectroscopic Characterization: A Comparative Approach

Due to the limited availability of published spectra for tert-Butyl (4-aminophenyl)(methyl)carbamate, we present the data for the closely related tert-Butyl (4-aminophenyl)carbamate and highlight the expected differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of tert-Butyl (4-aminophenyl)carbamate: [3]

-

δ 7.13 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the NHBoc group.

-

δ 6.64 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the NH₂ group.

-

δ 6.30 (br s, 1H): NH proton of the carbamate.

-

δ 3.20 (br s, 2H): NH₂ protons of the primary amine.

-

δ 1.50 (s, 9H): Protons of the tert-butyl group.

Expected ¹H NMR of tert-Butyl (4-aminophenyl)(methyl)carbamate:

-

The aromatic signals will be similar, though potentially with slight shifts due to the electronic effect of the N-methyl group.

-

The broad singlet for the carbamate NH at ~6.30 ppm will be absent.

-

A new singlet corresponding to the N-methyl protons will appear, likely in the range of δ 3.0-3.3 ppm.

-

The singlet for the tert-butyl group will remain at approximately δ 1.5 ppm.

¹³C NMR (100 MHz, CDCl₃) of tert-Butyl (4-aminophenyl)carbamate: [3]

-

δ 153.34: Carbonyl carbon of the carbamate.

-

δ 142.38, 129.71, 120.91, 115.62: Aromatic carbons.

-

δ 80.01: Quaternary carbon of the tert-butyl group.

-

δ 28.40: Methyl carbons of the tert-butyl group.

Expected ¹³C NMR of tert-Butyl (4-aminophenyl)(methyl)carbamate:

-

A new signal for the N-methyl carbon will be present, typically in the range of 30-40 ppm.

-

The chemical shifts of the aromatic carbons and the carbamate carbonyl may be slightly altered.

Infrared (IR) Spectroscopy

IR (ATR) of tert-Butyl (4-aminophenyl)carbamate:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine and the carbamate.

-

~1680 cm⁻¹: C=O stretching of the carbamate.

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching.

Expected IR of tert-Butyl (4-aminophenyl)(methyl)carbamate:

-

The N-H stretching region will show absorption for the primary amine but will lack the distinct N-H stretch of the secondary carbamate.

-

The C=O stretch of the carbamate will still be a prominent feature.

Mass Spectrometry (MS)

The primary use of mass spectrometry in this context is for the confirmation of the molecular weight. As established, the expected [M+H]⁺ ion for tert-Butyl (4-aminophenyl)(methyl)carbamate is at m/z 223.

Safety and Handling

As a prudent laboratory practice, tert-Butyl (4-aminophenyl)(methyl)carbamate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation. Store the compound in a cool, dry, and well-ventilated area under an inert atmosphere.

Conclusion: A Versatile Synthetic Tool

tert-Butyl (4-aminophenyl)(methyl)carbamate is a valuable synthetic intermediate that offers chemists a strategic advantage in the construction of complex molecules. Its physicochemical properties, particularly the differential reactivity of its two amine functionalities, make it a cornerstone in pharmaceutical and materials science research. While a complete set of experimental data is not yet publicly available, the information presented in this guide, based on a combination of predicted data and comparison with a close structural analogue, provides a robust foundation for its effective use in the laboratory.

References

A Comprehensive Spectroscopic Guide to (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, also known as tert-butyl (4-aminophenyl)(methyl)carbamate, is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures.[1][2] Its structure incorporates a p-phenylenediamine core, where one amino group is free and the other is functionalized with both a methyl group and a tert-butoxycarbonyl (Boc) protecting group. The precise characterization of this molecule is paramount to ensure purity, confirm identity, and understand its reactivity in subsequent synthetic steps.

This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The focus is not merely on the data itself, but on the rationale behind the analytical techniques and the interpretation of the resulting spectra, offering field-proven insights for researchers and drug development professionals.

Molecular Structure:

-

Chemical Name: this compound

-

Synonyms: tert-Butyl N-(4-aminophenyl)-N-methylcarbamate, N-Boc-N-methyl-p-phenylenediamine[1][2]

-

Molecular Formula: C₁₂H₁₈N₂O₂[1]

-

Molecular Weight: 222.28 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR

A standardized protocol ensures reproducibility and high-quality data.[3]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A greater number of scans are required due to the low natural abundance of the ¹³C isotope.

-

¹H NMR: Data Interpretation and Insights

The ¹H NMR spectrum provides a proton census, revealing the electronic environment of each hydrogen atom. While direct experimental data for this specific N-methylated compound is not widely published, the spectrum can be confidently predicted based on the closely related tert-butyl (4-aminophenyl)carbamate and established chemical shift principles.[4]

-

Aromatic Protons (δ 6.6-7.2 ppm): The para-substituted benzene ring gives rise to two distinct signals, each integrating to 2H. These typically appear as a pair of doublets (an AA'BB' system). The protons ortho to the electron-donating amino group (-NH₂) are expected to be upfield (lower ppm) compared to the protons ortho to the less-donating N-Boc-methyl group.

-

Amino Protons (-NH₂, δ ~3.6 ppm): The primary amine protons usually appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

-

N-Methyl Protons (-NCH₃, δ ~3.2 ppm): The three protons of the N-methyl group are expected to appear as a sharp singlet. Their position reflects the influence of the adjacent nitrogen and the carbamate group.

-

Tert-Butyl Protons (-C(CH₃)₃, δ ~1.5 ppm): The nine equivalent protons of the Boc group give rise to a strong, sharp singlet, a characteristic hallmark of this protecting group.[4]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -NH₂) | ~ 6.7 | Doublet | 2H |

| Aromatic H (ortho to -N(CH₃)Boc) | ~ 7.1 | Doublet | 2H |

| -NH₂ | ~ 3.6 | Broad Singlet | 2H |

| -N-CH₃ | ~ 3.2 | Singlet | 3H |

| -C(CH₃)₃ | ~ 1.5 | Singlet | 9H |

¹³C NMR: Data Interpretation and Insights

The ¹³C NMR spectrum reveals the number and type of carbon environments in the molecule.

-

Carbonyl Carbon (C=O, δ ~153-155 ppm): The carbamate carbonyl carbon is deshielded and appears significantly downfield.[4]

-

Aromatic Carbons (δ ~115-145 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbons directly attached to nitrogen atoms (C-NH₂ and C-N(CH₃)Boc) will have distinct shifts, as will the other two unique carbons in the ring.

-

Quaternary Carbon (-O-C(CH₃)₃, δ ~80 ppm): The quaternary carbon of the tert-butyl group is a key identifier for the Boc group.[4]

-

N-Methyl Carbon (-N-CH₃, δ ~35-40 ppm): The carbon of the N-methyl group will appear in the aliphatic region.

-

Tert-Butyl Carbons (-C(CH₃)₃, δ ~28 ppm): The three equivalent methyl carbons of the Boc group produce a single, intense signal.[4]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | ~ 154 |

| Ar-C (Attached to -N(CH₃)Boc) | ~ 145 |

| Ar-C (Attached to -NH₂) | ~ 142 |

| Ar-CH (ortho to -N(CH₃)Boc) | ~ 122 |

| Ar-CH (ortho to -NH₂) | ~ 116 |

| -O-C(CH₃)₃ | ~ 80 |

| -N-CH₃ | ~ 37 |

| -C(CH₃)₃ | ~ 28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Data Interpretation

The IR spectrum provides direct evidence for the key functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): The primary amine (-NH₂) will show two characteristic sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching vibrations.[5]

-

C-H Stretching (2850-3100 cm⁻¹): This region will contain absorptions from both the aromatic C-H bonds (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the methyl and tert-butyl groups (typically <3000 cm⁻¹).[5]

-

C=O Stretching (~1700 cm⁻¹): A very strong, sharp absorption band corresponding to the carbonyl group of the tert-butyl carbamate is expected. This is one of the most prominent peaks in the spectrum.[5]

-

Aromatic C=C Stretching (1500-1620 cm⁻¹): Several bands in this region confirm the presence of the benzene ring.

-

C-N Stretching (1200-1350 cm⁻¹): Absorptions corresponding to the C-N bonds will be present in the fingerprint region.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (-NH₂) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carbamate) | ~ 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1500 - 1620 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and substructural features.

Experimental Protocol: MS

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a "harder" technique that causes more extensive fragmentation and can be useful for structural elucidation.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula.

MS Data Interpretation

-

Molecular Ion: The molecular weight is 222.28 g/mol . In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 223.29. In EI-MS, the molecular ion peak [M]⁺ may be observed at m/z 222.

-

Key Fragmentation Patterns: The Boc group is known for its characteristic fragmentation pathways, which serve as a diagnostic tool.[6][7]

-

Loss of isobutylene (m/z 56): A common fragmentation is the loss of isobutylene (C₄H₈) via a McLafferty-like rearrangement, resulting in a fragment [M-56]⁺.[6]

-

Loss of tert-butyl radical (m/z 57): Cleavage of the tert-butyl group results in a prominent peak corresponding to the tert-butyl cation at m/z 57.[7]

-

Loss of the Boc group (m/z 101): Loss of the entire Boc group (C₅H₉O₂) results in a fragment [M-101]⁺.

-

| m/z | Assignment | Significance |

| 223.29 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 222.28 | [M]⁺ | Molecular Ion (EI) |

| 166 | [M-56]⁺ | Loss of isobutylene |

| 121 | [M-101]⁺ | Loss of Boc group |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Visualization of Analytical Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation using multiple spectroscopic techniques.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

This diagram shows the primary fragmentation pathways for the molecular ion under mass spectrometry conditions.

Caption: Key MS fragmentation pathways.

References

An In-depth Technical Guide to (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Bifunctional Building Block

(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester is a key bifunctional building block in modern medicinal chemistry and organic synthesis. Its structure, featuring a phenylenediamine core differentially protected at its two nitrogen atoms, offers chemists precise control over sequential reactions. One nitrogen atom is part of a free aniline moiety, ready for a range of nucleophilic and coupling reactions. The other is N-methylated and protected as a tert-butoxycarbonyl (Boc) carbamate. This strategic arrangement makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2]

The Boc protecting group is central to its utility. It is stable under a wide variety of reaction conditions but can be selectively and cleanly removed under mild acidic conditions. This allows for the unmasking of the N-methylaniline nitrogen at a desired point in a synthetic sequence, enabling the construction of intricate molecules with high regioselectivity.

Core Identifiers and Chemical Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The following tables summarize the primary identifiers and physicochemical properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1092522-02-5 | [3] |

| IUPAC Name | tert-butyl N-(4-aminophenyl)-N-methylcarbamate | |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [3] |

| Molecular Weight | 222.29 g/mol | [3] |

| InChI Key | CPTVSMDBNANEBP-UHFFFAOYSA-N | |

| Synonyms | This compound, tert-Butyl (4-aminophenyl)(methyl)carbamate, N-Boc-N-methyl-p-phenylenediamine | [4] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | Vendor Information |

| Melting Point | Data not available | Experimental data for the unmethylated analog (CAS 71026-66-9) is 110-113 °C.[5] The N-methyl group may slightly alter this value. |

| Boiling Point | Data not available | High molecular weight suggests decomposition before boiling at atmospheric pressure. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | Inferred from typical carbamate properties and synthesis workups.[6] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [7] |

Synthesis and Purification

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from a general procedure for the N-Boc protection of aromatic amines.[5]

Materials:

-

N-Methyl-p-phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve N-methyl-p-phenylenediamine (1.0 eq) in DCM (approx. 0.1 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.

-

Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The reaction is often mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product as a solid.

Causality and Self-Validation:

-

Why Triethylamine? A non-nucleophilic base is required to scavenge the acidic byproduct generated during the reaction without competing with the amine nucleophile.

-

Why (Boc)₂O? It is an effective and easy-to-handle electrophilic source of the Boc group.

-

Why Aqueous Workup? The washing steps are crucial to remove the base, unreacted (Boc)₂O byproducts (which hydrolyze in the basic wash), and other water-soluble impurities.

-

Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the structure and ensure the removal of starting materials and impurities.

Analytical Characterization

While specific spectra for this compound are not publicly available in databases, its expected spectral characteristics can be reliably predicted based on its structure and data from close analogs like tert-butyl (4-aminophenyl)carbamate (CAS 71026-66-9).[5][8]

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.7-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Amine Protons (-NH₂): A broad singlet (approx. δ 3.5-4.0 ppm), which is exchangeable with D₂O.

-

N-Methyl Protons (-NCH₃): A sharp singlet (approx. δ 3.2 ppm) integrating to 3 hydrogens.

-

Boc Protons (-C(CH₃)₃): A characteristic sharp singlet (approx. δ 1.5 ppm) integrating to 9 hydrogens.

-

-

¹³C NMR:

-

Aromatic Carbons: Four distinct signals in the aromatic region (approx. δ 115-145 ppm).

-

Carbonyl Carbon (C=O): A signal around δ 153-155 ppm.

-

Quaternary Boc Carbon (-C(CH₃)₃): A signal around δ 80-82 ppm.

-

N-Methyl Carbon (-NCH₃): A signal around δ 35-40 ppm.

-

Boc Methyl Carbons (-C(CH₃)₃): A strong signal around δ 28 ppm.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ = 223.14

-

Expected [M+Na]⁺ = 245.12

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch (Amine): Two characteristic sharp peaks around 3350-3450 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp peak around 1690-1710 cm⁻¹.

-

C-N Stretch: Peaks in the 1200-1350 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: As expected for a substituted benzene ring.

-

Applications in Drug Discovery and Development

The primary role of this compound is as a versatile intermediate for creating libraries of compounds for drug screening, particularly in oncology. Its bifunctional nature allows for its incorporation into scaffolds that target protein kinases.

Role as a Kinase Inhibitor Building Block

Many Type II kinase inhibitors bind to the "DFG-out" (inactive) conformation of the kinase. These inhibitors often feature a core structure that can form a key hydrogen bond with the kinase hinge region, connected via a linker to a moiety that occupies the allosteric pocket created in the DFG-out state. The subject molecule is an ideal precursor for such linkers.

Caption: Synthetic utility in building kinase inhibitors.

Experimental Rationale:

-

Reaction at the Free Aniline: The free primary amine (-NH₂) is more nucleophilic and sterically accessible than the Boc-protected N-methylaniline. It can be selectively acylated or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach a moiety designed to bind the kinase hinge region.[9]

-

Selective Deprotection: The Boc group is then removed using an acid like trifluoroacetic acid (TFA), exposing the secondary N-methylaniline.

-

Final Coupling: This newly freed secondary amine can then be coupled to a second fragment, often a carboxylic acid, to form an amide bond. This fragment is designed to occupy the allosteric site of the kinase. This sequence ensures a regiocontrolled synthesis of the final drug candidate.

Safety, Handling, and Storage

Disclaimer: A specific Material Safety Data Sheet (MSDS) for CAS 1092522-02-5 is not publicly available. The following information is based on the MSDS for the structurally similar compound tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS 220298-96-4) and should be used as a guideline only.[10][11] Always consult a validated SDS from the supplier and perform a risk assessment before handling.

Table 3: Hazard Identification and Precautions

| Category | Information and Precautionary Statements |

| GHS Classification | Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.[10][11] |

| Signal Word | Warning |

| Prevention (P-Statements) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands and skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |

| Response (P-Statements) | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10] |

| Storage | Store in a well-ventilated, cool, dry place in a tightly sealed container under an inert atmosphere.[7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[10]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Rinse mouth with water.[11]

Conclusion

This compound (CAS 1092522-02-5) is a high-value synthetic intermediate whose molecular architecture is purposefully designed for sequential, regioselective synthesis. Its primary application lies in the construction of complex bioactive molecules, most notably as a linker component in targeted therapies like kinase inhibitors. While detailed public data on its specific properties are sparse, its behavior and utility can be reliably inferred from established principles of carbamate chemistry and data from closely related analogs. Proper handling in a controlled laboratory environment with appropriate personal protective equipment is essential for its safe use.

References

- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl (4-aminophenyl)(methyl)carbamate | 1092522-02-5 [sigmaaldrich.com]

- 4. This compound | 1092522-02-5 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1092522-02-5|tert-Butyl (4-aminophenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 8. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

Solubility and stability of N-Boc-N-methyl-p-phenylenediamine

An In-depth Technical Guide to the Solubility and Stability of N-Boc-N-methyl-p-phenylenediamine

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of N-Boc-N-methyl-p-phenylenediamine. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes foundational chemical principles to offer field-proven insights into handling, storing, and utilizing this specialized reagent. Given the absence of extensive published data for this specific molecule, this guide extrapolates from the well-established chemistry of its core functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the N-methyl-p-phenylenediamine scaffold.

Introduction and Molecular Overview

N-Boc-N-methyl-p-phenylenediamine, with the chemical structure tert-butyl (4-(methylamino)phenyl)carbamate, is a differentially protected diamine. This structural design is critical in multi-step organic synthesis, allowing for selective functionalization at the free secondary amine while the primary amine remains masked by the acid-labile Boc group. Its utility is prominent in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) and covalent organic frameworks, where precise control over reactive sites is paramount.

The molecule's behavior is dictated by the interplay of its constituent parts:

-

The Aromatic Core: The p-phenylene ring provides rigidity and is susceptible to oxidation, a key consideration for stability.

-

The N-Boc Group: This bulky, lipophilic carbamate group significantly influences solubility and imparts stability under basic and nucleophilic conditions.[][2]

-

The N-methylamino Group: This secondary amine is a nucleophilic and basic center, representing the primary site for intended reactions and a potential site for degradation.

Understanding these characteristics is essential for optimizing reaction conditions, developing robust analytical methods, and ensuring the long-term integrity of the compound.

Solubility Profile: A Predictive Analysis

Theoretical Considerations

The molecule possesses both lipophilic (Boc group, aromatic ring) and polar (N-H bonds of the carbamate and secondary amine) features, giving it an amphiphilic character.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective due to their ability to form hydrogen bonds with the N-H protons and the carbonyl oxygen of the Boc group. A related compound, N-Boc-m-phenylenediamine, is described as slightly soluble in methanol.[3]

-

Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, DCM): Good solubility is anticipated in these solvents. Dichloromethane (DCM) and tetrahydrofuran (THF) can effectively solvate the lipophilic regions, while their polarity is sufficient to interact with the polar functionalities.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be limited due to the polarity imparted by the amine and carbamate groups.

-

Aqueous Solvents: The compound is predicted to have very low solubility in neutral water. Solubility may increase under acidic conditions (pH < 4) due to the protonation of the N-methylamino group, forming a more soluble salt.

Predicted Solubility Data

The following table presents an estimated solubility profile based on the analysis of the compound's functional groups and data from structurally similar molecules. These values should be considered as guiding estimates pending experimental verification.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | Capable of hydrogen bonding with the amine and carbamate groups. |

| Isopropanol (IPA) | Sparingly to Moderately Soluble | Less polar than methanol, potentially leading to lower solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble to Freely Soluble | Effectively solvates the entire molecule. |

| Tetrahydrofuran (THF) | Soluble | Good balance of polarity and nonpolar character. | |

| Acetonitrile (ACN) | Moderately Soluble | Highly polar, may be less effective at solvating the lipophilic Boc group. | |

| Ethyl Acetate (EtOAc) | Soluble | Effective at dissolving carbamates and aromatic compounds. | |

| Nonpolar | Hexanes | Insoluble to Very Sparingly Soluble | Lacks the polarity to interact with the amine and carbamate moieties. |

| Toluene | Sparingly Soluble | Aromatic character provides some interaction with the phenylene ring, but overall polarity is low. | |

| Aqueous | Water (pH 7) | Insoluble | The large lipophilic structure dominates. |

| 0.1 M HCl (aq) | Sparingly Soluble | Protonation of the secondary amine increases polarity, but the Boc group remains lipophilic. |

Experimental Protocol for Solubility Determination

To validate the predicted profile, a standard isothermal shake-flask method is recommended. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Caption: Workflow for experimental solubility determination.

Methodology:

-

Preparation: Add an excess amount of N-Boc-N-methyl-p-phenylenediamine (e.g., 50 mg) to separate vials, ensuring solid is present after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each test solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (PTFE for organic solvents). Dilute the filtrate with a suitable mobile phase to a concentration within the range of a pre-determined HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the original concentration in the supernatant to determine the solubility in mg/mL.

Stability Profile and Degradation Pathways

The stability of N-Boc-N-methyl-p-phenylenediamine is governed by the lability of the Boc group under specific conditions and the susceptibility of the phenylenediamine core to oxidation. Proper storage and handling are critical to prevent degradation.

Chemical Stability

-

Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) to yield the free primary amine, carbon dioxide, and isobutylene.[4][5] This is the most significant and often intended degradation pathway. The rate of cleavage is dependent on acid strength, temperature, and solvent.[5]

-

Basic Conditions: The carbamate linkage is stable to hydrolysis under basic conditions (e.g., NaOH, Et3N).[][4] This orthogonality to base-labile protecting groups (like Fmoc) is a cornerstone of its utility in chemical synthesis.[2]

-

Oxidative Stability: Phenylenediamines are notoriously sensitive to oxidation by atmospheric oxygen, which can be accelerated by light and metal ions.[6] This process typically leads to the formation of colored quinone-imine species and subsequent polymerization, resulting in sample discoloration (e.g., from off-white to brown or purple). The N-methyl group may slightly increase the electron density of the ring, potentially increasing its sensitivity to oxidation compared to the unsubstituted analogue.

-

Thermal Stability: The N-Boc group can be cleaved thermally, typically requiring high temperatures (>150 °C).[7][8] This is generally not a concern under standard storage or reaction conditions but can be a viable deprotection strategy in specific applications like flow chemistry.[9] The compound should be stable at ambient and refrigerated temperatures if protected from oxygen and light.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling

To maintain the integrity of N-Boc-N-methyl-p-phenylenediamine, the following procedures are strongly recommended:

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C.[3] This minimizes exposure to atmospheric oxygen and moisture.

-

Light Sensitivity: Protect from light by using an amber vial or storing it in a dark location.

-

Handling: Handle the material in a well-ventilated area or fume hood.[10] Minimize dust generation for solid forms.[11] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample stored at 2–8 °C in the dark:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat solution at 80 °C for 72 hours.

-

Photolytic: Expose solution to UV light (e.g., 254 nm) at room temperature for 24 hours.

-

-

Analysis: Analyze all samples by a gradient reverse-phase HPLC method with a photodiode array (PDA) detector.

-

Evaluation: Compare the chromatograms of the stressed samples to the control.

-

Trustworthiness Check: The control sample validates the stability under ideal conditions. A loss of purity in the control would indicate an issue with the analytical method or initial sample quality.

-

Causality: The appearance of new peaks under specific stress conditions directly links those conditions to specific degradation pathways (e.g., a major new peak under acidic stress confirms Boc cleavage). The PDA detector helps in assessing peak purity and identifying chromophorically distinct degradants.

-

Analytical Methodologies

Robust analytical methods are crucial for assessing the purity, stability, and concentration of N-Boc-N-methyl-p-phenylenediamine. A combination of techniques provides a comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and stability studies.[14] A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (with an additive like 0.1% formic acid to ensure sharp peaks for the amine) is a typical starting point.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS confirms the molecular identity of the main peak and helps in the structural elucidation of any degradation products.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unequivocal structural confirmation and for identifying impurities if they are present at sufficient levels (>1%).

Conclusion

N-Boc-N-methyl-p-phenylenediamine is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability. This guide establishes a predictive framework for these properties based on established chemical principles. The compound is expected to be soluble in common polar aprotic solvents and moderately soluble in polar protic solvents. Its primary instability stems from the acid-labile nature of the N-Boc group and the oxidative sensitivity of the phenylenediamine core. By adhering to the recommended storage, handling, and experimental protocols outlined herein, researchers can effectively utilize this reagent while ensuring its integrity and achieving reliable, reproducible results in their synthetic endeavors.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. N-BOC-M-PHENYLENEDIAMINE CAS#: 68621-88-5 [m.chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. globechemie.com [globechemie.com]

- 12. N-Boc-对苯二胺 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 13. N-Boc-对苯二胺 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester: A Versatile Building Block in Modern Drug Discovery

A-01434

Abstract

(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, also known as tert-Butyl (4-aminophenyl)(methyl)carbamate, is a strategically important bifunctional molecule in synthetic and medicinal chemistry. Its structure, featuring a primary aromatic amine and a Boc-protected N-methylaniline, offers a powerful platform for controlled, sequential functionalization. This guide provides an in-depth analysis of its chemical properties, core reactivity, and diverse applications, with a particular focus on its role as a key intermediate in the synthesis of targeted therapeutics, such as protein kinase inhibitors. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for its use, and present case studies that underscore its significance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Intermediate

In the intricate process of drug design, the ability to selectively modify a core scaffold is paramount. This compound (henceforth referred to as Compound 1 ) emerges as a valuable asset due to its differentiated reactivity. The molecule contains two distinct nitrogen nucleophiles: a primary aniline (-NH2) and a secondary N-methylaniline. The latter is temporarily masked by a tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic synthesis.[1]

This differential protection is not a matter of convenience but a deliberate design feature. It allows chemists to perform reactions exclusively at the more nucleophilic primary amine—such as acylation, sulfonylation, or coupling reactions—while the N-methylaniline site remains inert. Subsequent removal of the acid-labile Boc group then unveils the secondary amine for further elaboration. This sequential approach is fundamental to building the complex molecular architectures required for high-affinity interactions with biological targets.

Physicochemical Properties and Core Reactivity

A thorough understanding of a reagent's properties is critical for its effective use in synthesis. The key characteristics of Compound 1 are summarized below.

| Property | Value | Source |

| CAS Number | 1092522-02-5 | [2] |

| Molecular Formula | C12H18N2O2 | [3] |

| Molecular Weight | 222.28 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point | 346.5 ± 25.0 °C (Predicted) | [2] |

| Density | 1.115 ± 0.06 g/cm3 (Predicted) | [2] |

| pKa | 5.31 ± 0.10 (Predicted) | [2] |

The Duality of Reactivity

The synthetic utility of Compound 1 is governed by the interplay between its two amine functionalities.

-

The Primary Aromatic Amine (-NH2): This group is the primary site for initial synthetic modifications. Its nucleophilicity allows for a wide range of transformations, including:

-

Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form benzamides.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Palladium-Catalyzed Cross-Coupling Reactions: Participation in Buchwald-Hartwig amination or Suzuki coupling (after conversion to a halide or triflate).

-

-

The Boc-Protected N-Methylaniline: The tert-butoxycarbonyl (Boc) group serves as a robust shield for the N-methylaniline. Its key feature is its stability to a wide range of reaction conditions (e.g., basic, reductive, oxidative) while being easily removable under acidic conditions (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]). This orthogonality is the cornerstone of its strategic importance.

The logical flow for utilizing this dual reactivity in a multi-step synthesis is depicted below.

References

A Technical Guide to the Safe Handling of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling precautions for (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester. As a crucial building block in medicinal chemistry and organic synthesis, a comprehensive understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Compound Profile and Physicochemical Properties

This compound, also known as tert-butyl N-(4-aminophenyl)-N-methylcarbamate, is a solid organic compound frequently used as an intermediate.[1] Its structure, featuring a protected aniline moiety, makes it a versatile reagent. However, the presence of an aromatic amine and a carbamate functional group necessitates careful handling.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | tert-butyl N-(4-aminophenyl)-N-methylcarbamate | [1] |

| CAS Number | 1092522-02-5 | [2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][3] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Solid | [1] |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are related to acute oral toxicity and the potential for skin sensitization.[3][4][5] A thorough risk assessment must be conducted before any experimental work begins.

| Hazard Classification | GHS Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3][4][5][6] |

| Skin Sensitization | H317 | May cause an allergic skin reaction[3][4][5] |

| Signal Word | Warning | [3][4][5] |

Expert Analysis of Hazards:

-

Oral Toxicity (H302): This classification indicates that accidental ingestion of a relatively small quantity of the material can cause significant health effects. This underscores the critical importance of strict hygiene protocols, such as prohibiting eating and drinking in the laboratory and thorough handwashing after handling.[6][7]

-

Skin Sensitization (H317): The aromatic amine structure is a well-known sensitizer. Initial contact may not produce a reaction, but repeated exposure can lead to the development of allergic contact dermatitis. This delayed-type hypersensitivity is why consistent use of appropriate gloves and protective clothing is non-negotiable, even if no immediate irritation is observed.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. Their proper use is fundamental to minimizing exposure.

-

Chemical Fume Hood: All weighing, handling, and reaction setup involving this solid compound should be performed inside a certified chemical fume hood.[3][8] This is crucial to prevent the inhalation of fine dust or aerosols that may be generated.[6][8]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

-

Emergency Equipment: An accessible and routinely tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[3][9] Immediate access to these facilities is critical for rapid decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): A Proactive Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly for every procedure.

-

Eye and Face Protection: Chemical safety goggles with side shields are required at all times.[3] If there is a significant risk of splashing, a face shield should be worn over the goggles.[10][11]

-

Skin and Body Protection: A full-length laboratory coat, buttoned completely, must be worn to protect skin and personal clothing.[3][10] Shoes must be closed-toed and cover the entire foot.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn when handling the compound or contaminated equipment.[3][8] Gloves must be inspected for tears or holes before each use.[7][8] It is critical to use proper glove removal technique to avoid contaminating the skin and to dispose of used gloves as contaminated waste.[8]

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[3][8] Respirator use must be part of a formal institutional program that includes fit-testing and training.[10]

Caption: PPE selection workflow for handling the target compound.

Standard Operating Procedures for Handling and Storage

Adherence to established protocols is essential for routine safety.

Safe Handling Protocol

-

Preparation: Cordon off the work area. Confirm the fume hood is functioning correctly. Assemble all necessary equipment and reagents.

-

Don PPE: Put on all required PPE as detailed in Section 4.0 before handling the chemical container.

-

Weighing and Transfer: Perform all transfers of the solid compound within the fume hood. Use a spatula for transfers and weigh onto a tared weigh boat or directly into the reaction vessel to minimize dust creation.

-

Post-Transfer: Tightly cap the source container immediately after use. Decontaminate the spatula and any surfaces within the fume hood that may have been exposed.

-

Hygiene: After the procedure is complete and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[3][6]

Storage Requirements

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

-

Incompatibilities: Segregate from strong acids, strong alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[3][6]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water.[3][8] If irritation or a rash develops, seek medical attention.[4]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[4][6]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

Spill Containment and Cleanup

A minor spill of a few grams can be managed by trained laboratory personnel. A large spill requires professional emergency response.

-

Alert: Alert personnel in the immediate area and evacuate if necessary.[8]

-

Isolate: Restrict access to the spill area.

-

Protect: Don appropriate PPE, including respiratory protection if the substance is aerosolized.[3][8]

-

Contain: Prevent the spill from spreading or entering drains.[3][8]

-

Clean: Gently cover the spill with an inert absorbent material like diatomite or a universal binder.[3] Avoid creating dust.[8] Carefully sweep the material up and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area and any contaminated equipment with a suitable solvent (e.g., alcohol), followed by soap and water.[3]

Caption: Step-by-step workflow for chemical spill response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Waste Disposal

All waste containing this compound, including empty containers, used gloves, and cleanup materials, must be treated as hazardous waste.

-

Procedure: Collect waste in a clearly labeled, sealed container.[8]

-

Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][8] Do not empty into drains.[8][12]

Conclusion

This compound is a valuable synthetic intermediate that can be used safely by adhering to a robust safety culture. This involves a deep understanding of its hazards, the diligent use of engineering controls and PPE, and strict adherence to safe handling and emergency protocols. By integrating these principles into all laboratory operations, researchers can effectively minimize risk and ensure a safe working environment.

References

- 1. This compound [cymitquimica.com]

- 2. This compound | 1092522-02-5 [amp.chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. americanchemistry.com [americanchemistry.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Topic: Strategic Use of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester in Modern Drug Discovery

An Application Note and Protocol Guide for Drug Discovery Professionals

Abstract

(4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester is a strategically designed bifunctional building block crucial for the synthesis of complex pharmaceutical agents. Its unique structure, featuring a nucleophilic primary amine and a latent secondary amine protected by a tert-butoxycarbonyl (Boc) group, offers medicinal chemists precise control over synthetic pathways. This guide provides an in-depth analysis of its applications, particularly in the construction of kinase inhibitors, and furnishes detailed, field-proven protocols for its synthesis, coupling, and deprotection.

Introduction: The Molecular Logic of a Privileged Scaffold

In the intricate process of drug design, the choice of starting materials and intermediates is paramount. This compound (CAS No: 1092522-02-5) has emerged as a valuable scaffold due to its inherent chemical asymmetry.[1] The molecule is a derivative of p-phenylenediamine, where one amino group is primary and highly reactive, while the other is a secondary amine that is both N-methylated and protected with a Boc group.

This differential protection is the cornerstone of its utility.[2] The Boc group is a robust protecting group, stable to a wide range of reaction conditions, yet readily cleaved under acidic conditions. This allows for the selective functionalization of the primary amine without interference from the secondary amine.[3] The N-methyl group is a permanent structural feature that can be critical for modulating a drug candidate's final pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |

| Molecular Weight | 222.28 g/mol | [3][4] |

| CAS Number | 1092522-02-5 | [1] |

| Appearance | Solid | [4] |

| Purity (Typical) | >98% | [3] |

Structural Rationale Diagram

Caption: Structural features of this compound.

Core Application: Synthesis of Kinase Inhibitors

A predominant application of this reagent is in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[3][5] Many kinase inhibitors are designed to be ATP-competitive, and their structures often incorporate a substituted aniline or phenylurea moiety that forms key hydrogen bonds within the kinase ATP-binding pocket.

This compound serves as an ideal "warhead" fragment for building these inhibitors. The primary amine can be used to form a crucial bond with a heterocyclic core (e.g., quinazoline, pyrimidine), while the protected N-methyl amine portion can be elaborated in later steps to interact with other regions of the kinase or to tune the molecule's solubility and pharmacokinetic properties.

General Synthetic Workflow for Kinase Inhibitors

The following workflow illustrates a common synthetic strategy. The primary amine of our title compound undergoes a nucleophilic substitution or coupling reaction with a core heterocyclic scaffold. Subsequent deprotection of the Boc group reveals the N-methyl amine, which can then be further functionalized.

Caption: Synthetic workflow for kinase inhibitors using the title compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, utilization, and deprotection of this compound.

Protocol 1: Synthesis via Nitro Group Reduction

This protocol describes the synthesis from its nitro-aromatic precursor, a common and efficient laboratory-scale method.[1] The causality behind this choice lies in the mildness and high efficiency of iron/ammonium chloride reduction, which selectively reduces the nitro group without affecting the Boc protecting group.

Materials:

-

tert-Butyl methyl(4-nitrophenyl)carbamate

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add tert-butyl methyl(4-nitrophenyl)carbamate (1.0 eq).

-

Add a solvent mixture of THF/MeOH/H₂O (e.g., in a 15:4:8 ratio).

-

Sequentially add iron powder (~5 eq) and ammonium chloride (~10 eq).

-

Place the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 50°C and stir vigorously for 4 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction slurry through a pad of diatomaceous earth to remove the iron solids. Wash the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash sequentially with water and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a solid.[1]

Validation: The product can be analyzed by LC-MS, expecting to find a peak corresponding to [M+1] at m/z 223.[1] The yield is typically quantitative.[1]

Protocol 2: General Amide Coupling Reaction

This protocol details a standard procedure for coupling the primary amine of the title compound with a carboxylic acid, a fundamental transformation in drug synthesis.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid of interest (R-COOH, 1.1 eq)

-

Coupling agent: HATU (1.2 eq) or EDC (1.2 eq) / HOBt (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a nitrogen-flushed flask.

-

Add the coupling agent (HATU or EDC/HOBt) and stir for 10 minutes at room temperature to pre-activate the acid.

-

Add this compound to the mixture, followed by the dropwise addition of DIPEA.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel.

Protocol 3: Boc-Group Deprotection

This protocol outlines the standard and highly effective method for removing the Boc protecting group to reveal the N-methyl amine. This step is critical for subsequent functionalization.[6]

Materials:

-

Boc-protected substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the Boc-protected substrate in DCM (a typical concentration is 0.1 M).

-

Cool the solution in an ice bath (0°C).

-

Add TFA dropwise (typically 5-10 equivalents, or using a 20-50% TFA/DCM solution).

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine product.

Caption: Simplified reaction pathway for acid-catalyzed Boc deprotection.

Trustworthiness and Self-Validation

Each protocol described is a self-validating system. The progress of each reaction step (synthesis, coupling, deprotection) must be monitored by an appropriate analytical technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass shift confirms the success of each transformation:

-

Nitro Reduction: Decrease in mass corresponding to (NO₂ → NH₂).

-

Coupling: Increase in mass corresponding to the addition of the coupled fragment minus water.

-

Boc Deprotection: Decrease in mass of 100.12 amu.

Final product purity should be confirmed by HPLC and structural identity verified by ¹H NMR and ¹³C NMR spectroscopy.

References

- 1. This compound | 1092522-02-5 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. (4-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 325953-40-0 | Benchchem [benchchem.com]

- 4. This compound [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

Application Notes and Protocols: Boc-Deprotection of (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Introduction: Navigating the Nuances of N-Boc Deprotection in Anilines

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and drug development, for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its facile, yet controlled, removal under acidic conditions.[1][2] The deprotection of Boc-protected anilines, such as (4-Amino-phenyl)-methyl-carbamic acid tert-butyl ester, presents a common yet critical transformation in the synthesis of pharmaceuticals and other complex molecules. This application note provides a detailed guide to the most effective methods for the deprotection of this specific substrate, delving into the underlying mechanisms, offering field-proven protocols, and addressing potential challenges.

The acid-catalyzed cleavage of the Boc group is a well-established process.[3][4] The reaction is initiated by protonation of the carbamate oxygen, which facilitates the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the free amine.[3][5] While seemingly straightforward, the choice of acid, solvent, and reaction conditions can significantly impact the efficiency of the deprotection and the purity of the final product. This is particularly true for substrates like this compound, which possesses two distinct amine functionalities.

This guide will focus on the two most prevalent and reliable methods for Boc-deprotection of anilines: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. We will explore the mechanistic rationale for these choices, provide step-by-step protocols, and discuss critical considerations for reaction monitoring, work-up, and purification.

Mechanism of Acid-Catalyzed Boc-Deprotection